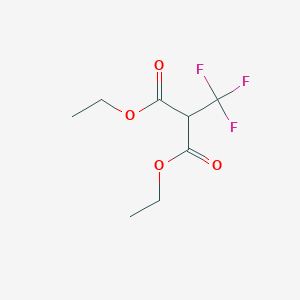
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride, also known as N-BFC, is a small molecule that has been used for a variety of scientific research applications. It is a derivative of benzofuran, which is a heterocyclic aromatic compound with a five-membered ring structure. N-BFC has been used to study a wide range of biological processes, including protein-protein interactions, enzyme kinetics, and signal transduction pathways.
作用机制
The mechanism of action of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride is not fully understood. However, it is believed that the molecule binds to specific proteins or enzymes and modulates their activity. This can lead to changes in the activity of other proteins or enzymes, which can then result in changes in cellular processes. For example, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to bind to the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in the regulation of cell growth and metabolism. By binding to PI3K, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride can modulate its activity, which can result in changes in cell growth and metabolism.
Biochemical and Physiological Effects
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and other biomolecules, which can lead to changes in cellular processes. Additionally, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders.
实验室实验的优点和局限性
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable and has a high degree of solubility, which makes it easy to work with in aqueous solutions. However, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride also has some limitations. It is not very potent, so it may require higher concentrations for certain applications. Additionally, it is not very selective, so it may interact with other proteins or enzymes.
未来方向
There are a number of potential future directions for the use of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride in scientific research. It could be used to develop novel therapeutics for a variety of diseases, including cancer, neurological disorders, and inflammation. Additionally, it could be used to study the structure and dynamics of proteins and other biomolecules. Finally, it could be used to develop more efficient and selective drug targets for drug discovery.
合成方法
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride can be synthesized in a two-step process. The first step involves the reaction of benzofuran-2-carboxylic acid with 2-aminoethanol in the presence of a base catalyst. This reaction produces a carboxylic amide intermediate, which is then reacted with hydrochloric acid to form N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride hydrochloride. The second step involves the addition of hydrochloric acid to the carboxylic amide intermediate to form the desired product. The reaction is typically carried out at room temperature and is very efficient, producing a yield of up to 95%.
科学研究应用
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in protein-protein interaction studies, as well as in enzyme kinetics and signal transduction studies. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules. Additionally, N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has been used in drug discovery studies to identify novel drug targets and to understand the mechanism of action of existing drugs.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride involves the reaction of 2-benzofurancarboxylic acid with ethylenediamine, followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2-benzofurancarboxylic acid", "ethylenediamine", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-benzofurancarboxylic acid (1.0 g, 6.2 mmol) in diethyl ether (20 mL) and add ethylenediamine (0.5 mL, 7.5 mmol).", "Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL).", "Step 4: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in water (10 mL) and add hydrochloric acid (1 M) until the pH reaches 2.", "Step 6: Cool the solution to 0°C and filter the resulting precipitate.", "Step 7: Wash the precipitate with cold water (10 mL) and dry under vacuum to obtain N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride as a white solid (yield: 70%)." ] } | |
CAS 编号 |
1588364-70-8 |
产品名称 |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride |
分子式 |
C11H13ClN2O2 |
分子量 |
240.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)